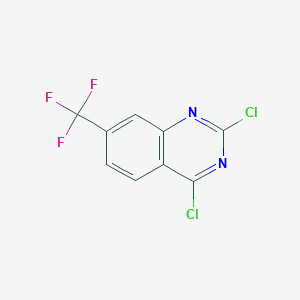

2,4-Dichloro-7-(trifluoromethyl)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-7-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-7-5-2-1-4(9(12,13)14)3-6(5)15-8(11)16-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJBXUBPUYNFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614375 | |

| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-02-1 | |

| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-7-(trifluoromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2,4-Dichloro-7-(trifluoromethyl)quinazoline: A Technical Guide for Medicinal Chemists

This guide provides an in-depth exploration of the synthesis of 2,4-dichloro-7-(trifluoromethyl)quinazoline, a key building block in the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most common and efficient synthetic route. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preparation of this important intermediate.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Notably, substituted quinazolines are prominent as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2]

The this compound motif is of particular interest as a versatile precursor for a range of potent kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2] The dichloro substitution at the 2- and 4-positions provides two reactive sites for sequential nucleophilic substitution, allowing for the introduction of various pharmacophores to modulate potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group at the 7-position often enhances metabolic stability and can contribute to favorable binding interactions.

Synthetic Strategy: A Two-Step Approach

The most prevalent and logical synthetic pathway to this compound proceeds through a robust two-step sequence. This strategy begins with the construction of the core quinazoline-2,4-dione ring system, followed by a chlorination reaction to install the reactive chloro groups.

Part 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-(trifluoromethyl)benzoic acid to form the corresponding quinazoline-2,4(1H,3H)-dione. This transformation is typically achieved by reacting the anthranilic acid derivative with a source of the C2-N1-C=O unit, such as urea or, more commonly, an alkali metal cyanate.

Reaction Mechanism

The reaction with sodium cyanate proceeds through the initial formation of a urea derivative. The amino group of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the cyanate. The resulting intermediate then undergoes an intramolecular cyclization, driven by the proximity of the carboxylic acid and the newly formed urea moiety, to furnish the stable quinazoline-2,4-dione ring system.

Detailed Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of the analogous 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-(trifluoromethyl)benzoic acid | 205.13 | 20.5 g | 0.10 |

| Sodium cyanate (NaOCN) | 65.01 | 16.3 g | 0.25 |

| Acetic acid | 60.05 | 12 mL | - |

| Water | 18.02 | 350 mL | - |

| Sodium hydroxide (NaOH) | 40.00 | 72 g | 1.8 |

| Concentrated Hydrochloric acid (HCl) | 36.46 | ~180 mL | - |

Procedure:

-

To a suspension of 2-amino-4-(trifluoromethyl)benzoic acid (20.5 g, 0.10 mol) in water (300 mL), add acetic acid (12 mL).

-

In a separate beaker, dissolve sodium cyanate (16.3 g, 0.25 mol) in water (50 mL) and add this solution dropwise to the vigorously stirred suspension of the benzoic acid derivative.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Carefully add sodium hydroxide (72 g, 1.8 mol) in small portions, ensuring the temperature does not rise excessively. Cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid (~180 mL) dropwise to the reaction mixture to adjust the pH to approximately 4. Be cautious as strong foaming will occur.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and air-dried to yield 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. The product is typically used in the next step without further purification.

Expected Yield: ~85-95%

Characterization Data (Predicted based on analogous compounds):

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.5-12.0 (br s, 1H, NH), 11.0-11.5 (br s, 1H, NH), 8.15 (d, J = 8.0 Hz, 1H), 7.60 (s, 1H), 7.50 (d, J = 8.0 Hz, 1H).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 163.5, 151.0, 140.0, 133.0 (q, J = 32 Hz), 128.0, 124.0 (q, J = 272 Hz), 118.0, 115.0 (q, J = 4 Hz), 114.0.

-

MS (ESI): m/z 231.0 [M+H]⁺.

Part 2: Chlorination to this compound

The second and final step is the conversion of the quinazoline-2,4-dione to the target 2,4-dichloroquinazoline. This is a crucial transformation that activates the scaffold for subsequent nucleophilic substitution reactions. The most effective and widely used reagent for this purpose is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or used in large excess to serve as both the reagent and the solvent.

The Rationale Behind Reagent Selection

Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. Its effectiveness in this transformation stems from its ability to convert the amide and lactam functionalities of the quinazolinedione into highly reactive chloro-imidoyl and chloro-pyrimidinyl intermediates, respectively. The addition of a base, such as N,N-diethylaniline, can facilitate the reaction by neutralizing the HCl generated, driving the equilibrium towards the product.

Mechanistic Insights

The chlorination of quinazolinediones with POCl₃ is a multi-stage process.[3][4]

-

Phosphorylation: The reaction initiates with the phosphorylation of the oxygen atoms of the dione by POCl₃. This can occur at either the 2- or 4-position, leading to the formation of phosphorylated intermediates.

-

Chloride Attack: The chloride ions present in the reaction mixture then act as nucleophiles, attacking the electrophilic carbon atoms of the phosphorylated intermediates.

-

Elimination: Subsequent elimination of a phosphate byproduct yields the final 2,4-dichloroquinazoline.

Detailed Experimental Protocol

This protocol is based on a general and reliable procedure for the chlorination of quinazolinediones.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | 230.14 | 23.0 g | 0.10 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL (167.5 g) | 1.09 |

| N,N-Diethylaniline (optional) | 149.23 | 1.5 mL | 0.01 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (23.0 g, 0.10 mol) in phosphorus oxychloride (100 mL).

-

If desired, add a catalytic amount of N,N-diethylaniline (1.5 mL).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry).

-

Allow the reaction mixture to cool to room temperature.

-

Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Stir the mixture until all the ice has melted.

-

Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to afford this compound.

Expected Yield: ~90-98%

Characterization Data:

-

Appearance: White to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.40 (d, J = 8.8 Hz, 1H), 8.10 (s, 1H), 7.85 (d, J = 8.8 Hz, 1H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 161.0, 155.0, 154.5, 136.0 (q, J = 34 Hz), 131.0, 129.0, 125.0, 123.5 (q, J = 274 Hz), 120.0 (q, J = 4 Hz).

-

MS (ESI): m/z 267.0 [M+H]⁺, 269.0 [M+H+2]⁺.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also toxic upon inhalation and contact. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of the reaction mixture with ice is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

-

Trifluoromethyl-containing compounds should be handled with care, as they can have unique toxicological properties.

Conclusion

The synthesis of this compound is a straightforward yet critical process for the generation of advanced intermediates in drug discovery. The two-step sequence described in this guide, involving cyclization of the corresponding anthranilic acid followed by chlorination, is a reliable and high-yielding route. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are paramount to achieving a successful outcome. This versatile building block will undoubtedly continue to play a vital role in the development of novel and effective targeted therapies.

References

-

Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o740. [Link]

-

Arnott, E. A., Chan, L. C., & Phillips, A. J. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]

-

ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

-

PubChem. (n.d.). 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. [Link]

-

PubMed. (2011). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). [Link]

- Google Patents. (n.d.). Substituted pyrazolo-quinazoline derivatives, process for their preparation and their use as kinase inhibitors.

- Google Patents. (n.d.). Quinazoline derivatives as kinases inhibitors and methods of use thereof.

-

National Center for Biotechnology Information. (n.d.). New quinazoline-[1][3][5]triazolo[3,4-b][1][4][5]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-(trifluoromethyl)quinazoline: Starting Materials and Core Methodologies

Abstract

2,4-Dichloro-7-(trifluoromethyl)quinazoline is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents, most notably tyrosine kinase inhibitors used in oncology.[1] Its strategic importance lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions, allowing for sequential and regioselective nucleophilic substitution. This guide provides a comprehensive technical overview of the primary and most field-proven synthetic pathway to this vital intermediate, focusing on the selection of starting materials, the rationale behind reaction mechanisms, and detailed, actionable protocols.

The Principal Synthetic Route: A Two-Step Transformation

The most reliable and widely adopted synthesis of this compound originates from the commercially available starting material, 2-amino-4-(trifluoromethyl)benzoic acid .[2][3][4][5] This linear approach involves two fundamental and high-yielding transformations: (1) heterocyclization to form the quinazoline core, followed by (2) exhaustive chlorination to yield the target compound.

This strategy is favored for its robustness, scalability, and the crystalline, easily purified nature of the intermediate, which ensures high purity of the final product.

Caption: Primary synthetic workflow for this compound.

Step 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

The initial step involves the construction of the bicyclic quinazolinedione core. This is an acid-facilitated cyclocondensation reaction. The key is to introduce a one-carbon unit that will form the C2 carbonyl of the final ring system.

Mechanistic Rationale and Reagent Selection

The reaction proceeds by first forming a urea derivative from the anthranilic acid. The amino group of 2-amino-4-(trifluoromethyl)benzoic acid attacks a carbonyl source. The most common and cost-effective reagent for this is urea (H₂N-CO-NH₂) when heated, or sodium cyanate (NaOCN) in an aqueous acidic solution .[6][7]

-

Urea Method: Upon heating, urea decomposes to generate isocyanic acid (HNCO), which is highly electrophilic. The nucleophilic 2-amino group of the benzoic acid attacks the isocyanic acid. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the secondary amine onto the carboxylic acid, followed by dehydration, to form the stable quinazolinedione ring.[7]

-

Cyanate Method: In this variation, an aqueous solution of sodium cyanate is added to the starting material under acidic conditions (e.g., with acetic acid). This in-situ generates the required isocyanic acid for the initial reaction, often allowing for milder reaction conditions compared to the high-temperature urea fusion.[6]

The resulting product, 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione , is a stable, often crystalline solid that typically precipitates from the reaction mixture, simplifying its isolation and purification.[6][8]

Experimental Protocol (Cyanate Method)

This protocol is adapted from a well-established procedure for a structurally similar analogue.[6]

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, suspend 1.0 mole equivalent of 2-amino-4-(trifluoromethyl)benzoic acid in a mixture of water and acetic acid.

-

Reagent Addition: While stirring vigorously, add a solution of ~2.5 mole equivalents of sodium cyanate (NaOCN) in water dropwise. Maintain the temperature at room temperature.

-

Cyclization: After the addition is complete, stir the mixture for 30-60 minutes. Subsequently, add a strong base like sodium hydroxide (NaOH) in portions to facilitate the ring closure, controlling any exotherm by cooling.

-

Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4. Vigorous gas evolution (CO₂) will occur.

-

Isolation: The product, 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with water, and air-dry. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of this compound

This step converts the stable quinazolinedione intermediate into the highly reactive dichloro derivative. The hydroxyl groups of the enol tautomer of the dione are replaced with chlorine atoms.

Mechanistic Rationale and Reagent Selection

The chlorination is achieved using a powerful chlorinating and dehydrating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[6] The reaction is typically performed at reflux temperature.

The mechanism involves the activation of the carbonyl oxygens by POCl₃, converting them into better leaving groups. This is often facilitated by a tertiary amine base, such as N,N-diethylaniline or N,N-dimethylformamide (DMF) , which acts as a catalyst.[6][9] The chloride ions generated from POCl₃ then act as nucleophiles, displacing the activated oxygen groups to form the final dichlorinated product.

Caption: Conceptual mechanism for the chlorination of the quinazolinedione intermediate.

Experimental Protocol

-

Reaction Setup: In a fume hood, charge a reaction vessel with 1.0 mole equivalent of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, a slight molar excess (~1.05 equivalents) of N,N-diethylaniline, and a significant excess of phosphorus oxychloride (POCl₃), which often serves as both reagent and solvent.

-

Heating: Heat the mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: After cooling, carefully remove the excess POCl₃ by vacuum distillation.

-

Quenching: Very cautiously pour the cooled residue into a large volume of an ice/water mixture with vigorous stirring. This step is highly exothermic and releases HCl gas.

-

Isolation: The solid product, this compound, will precipitate. Collect the solid by filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum.

Summary of Reaction Parameters

| Step | Starting Material | Key Reagents | Catalyst/Additive | Solvent | Typical Temp. | Typical Yield |

| 1 | 2-Amino-4-(trifluoromethyl)benzoic acid | Sodium Cyanate (NaOCN), HCl | Acetic Acid | Water | Room Temp. | >80%[6] |

| 2 | 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | Phosphorus Oxychloride (POCl₃) | N,N-Diethylaniline | POCl₃ (excess) | Reflux | >90%[6] |

Alternative Starting Materials

While the anthranilic acid route is dominant, the broader field of quinazoline synthesis offers alternative conceptual starting points, although they are less direct for this specific target. These include:

-

From Isatins: Certain synthetic pathways can construct the quinazoline ring system starting from substituted isatins. This involves ring-opening of the isatin followed by recyclization with a nitrogen source.[10][11]

-

From o-Aminobenzonitriles: Cyclization of 2-aminobenzonitriles with phosgene or its equivalents can also lead to the quinazoline core, which would then require the same chlorination step.[12]

These alternative routes are generally more complex and less common for the specific synthesis of this compound compared to the highly optimized and reliable pathway starting from 2-amino-4-(trifluoromethyl)benzoic acid.

References

-

Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Molecules. [Link]

-

ResearchGate. (n.d.). Various starting materials used for the synthesis of quinazolinones. [Link]

-

Kumar, V., et al. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

- Zuckermann, R. N., et al. (1998). Synthesis of quinazolinone libraries and derivatives thereof.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]

-

PubChem. (n.d.). 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione. [Link]

-

Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal. [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. [Link]

-

MDPI. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

-

MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

ResearchGate. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

ResearchGate. (n.d.). Synthesis of isatin–quinazoline 7. Reagents and conditions: (i) HCONH2, reflux, 6 h. [Link]

-

ResearchGate. (2020). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Page loading... [wap.guidechem.com]

- 3. crescentchemical.com [crescentchemical.com]

- 4. 2-Amino-4-(trifluoromethyl)benzoic acid | 402-13-1 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | C9H5F3N2O2 | CID 34176123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-7-(trifluoromethyl)quinazoline

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,4-Dichloro-7-(trifluoromethyl)quinazoline. This compound is a key heterocyclic intermediate, leveraging the privileged quinazoline scaffold, which is central to the development of numerous therapeutic agents. The presence of a trifluoromethyl group at the 7-position significantly influences its electronic properties, while the dichloro substitution at the 2- and 4-positions provides versatile handles for synthetic diversification. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering insights into the strategic utilization of this valuable building block.

Introduction and Strategic Significance

The quinazoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. This scaffold is of paramount importance in medicinal chemistry, with numerous derivatives approved as therapeutic agents or currently under clinical investigation.[1][2] The diverse biological activities associated with quinazoline derivatives include their roles as anticancer agents (e.g., EGFR inhibitors like Iressa and Tarceva), anti-inflammatory, antibacterial, and antihypertensive agents.[1] The broad utility of this scaffold stems from its ability to act as a versatile template for presenting substituents in a defined three-dimensional space, enabling interactions with a wide array of biological targets.

This compound emerges as a particularly valuable intermediate for several reasons:

-

Synthetic Versatility: The two chlorine atoms at the 2- and 4-positions exhibit differential reactivity, allowing for sequential and regioselective nucleophilic substitutions. This enables the construction of complex molecular architectures with diverse functionalities.

-

Electronic Modulation: The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 7-position significantly modulates the electronic character of the quinazoline ring system. This can influence the reactivity of the chloro substituents and the binding affinity of the final compounds to their biological targets.

-

Metabolic Stability: The trifluoromethyl group is often introduced into drug candidates to enhance metabolic stability and improve pharmacokinetic properties.

This guide will delve into the fundamental chemical properties of this compound, providing a foundation for its effective application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its handling, reaction setup, and purification. While experimentally determined data for this compound is not widely published, the following table summarizes its key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 396-02-1 | [3][4] |

| Molecular Formula | C₉H₃Cl₂F₃N₂ | [3] |

| Molecular Weight | 267.03 g/mol | [3] |

| Appearance | White to yellow solid | [5] |

| Boiling Point (Predicted) | 282.5 ± 40.0 °C | [6] |

| Density (Predicted) | 1.595 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | -1.54 ± 0.30 | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][6] |

Note on Isomeric Compound Data: For reference, the isomeric compound, 2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS 864291-30-5), has a reported melting point of 100.4-102.5 °C.[7]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not available in the reviewed literature, a prediction of the key signals can be made based on the analysis of structurally related compounds.[8][9]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region corresponding to the protons at the 5, 6, and 8 positions of the quinazoline ring. The proton at position 8 is likely to be the most deshielded due to the influence of the adjacent nitrogen and the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will be more complex, with nine distinct signals. The carbons attached to the chlorine and trifluoromethyl groups will exhibit characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from 2-amino-4-(trifluoromethyl)benzoic acid. This synthetic pathway is analogous to the well-established preparation of other substituted 2,4-dichloroquinazolines.[1]

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-(trifluoromethyl)benzoic acid to form the corresponding quinazoline-2,4-dione. This is typically achieved by heating with urea or by reaction with potassium cyanate in an aqueous medium.[1][10]

Protocol: (Adapted from the synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione[1])

-

To a suspension of 2-amino-4-(trifluoromethyl)benzoic acid in water, add a solution of sodium cyanate (NaOCN) in water dropwise with vigorous stirring.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add sodium hydroxide (NaOH) in portions, maintaining the temperature at room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. This intermediate can often be used in the next step without further purification.

Step 2: Chlorination to this compound

The second step is the chlorination of the quinazoline-2,4-dione intermediate. This is most commonly accomplished by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline.[1][10] The reaction proceeds via phosphorylation of the hydroxyl groups followed by nucleophilic substitution with chloride ions.[11]

Protocol: (Adapted from the synthesis of 2,4-dichloro-7-fluoroquinazoline[1])

-

Suspend 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃).

-

Add N,N-diethylaniline and heat the mixture to reflux overnight.

-

After cooling, remove the excess POCl₃ under reduced pressure.

-

Carefully pour the residue into a mixture of ice and water with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms towards nucleophiles. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution than the chlorine at the C2 position. This regioselectivity is a cornerstone of its application in synthetic chemistry.

Causality of Differential Reactivity: The greater reactivity of the C4-chloro group can be attributed to the better stabilization of the Meisenheimer-like intermediate formed upon nucleophilic attack at this position. The negative charge can be delocalized onto the N1 nitrogen atom. In contrast, attack at the C2 position leads to an intermediate where the negative charge is less effectively stabilized.

This differential reactivity allows for a stepwise and controlled introduction of different nucleophiles at the C4 and C2 positions. Typically, substitution at the C4 position can be achieved under milder conditions (e.g., lower temperatures), while substitution at the C2 position requires more forcing conditions (e.g., higher temperatures or stronger nucleophiles).

Sources

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 396-02-1 [chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound | 396-02-1 [sigmaaldrich.com]

- 6. This compound CAS#: 396-02-1 [m.chemicalbook.com]

- 7. 2,4-DICHLORO-6-(TRIFLUOROMETHYL)-QUINAZOLINE | 864291-30-5 [amp.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

- 10. longdom.org [longdom.org]

- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to 2,4-Dichloro-7-(trifluoromethyl)quinazoline in Modern Drug Discovery

For Immediate Release

A Deep Dive into the Synthetic Versatility and Therapeutic Potential of a Key Quinazoline Intermediate for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of 2,4-Dichloro-7-(trifluoromethyl)quinazoline (CAS No. 396-02-1), a pivotal building block in the synthesis of targeted therapeutics. We will explore its synthesis, reactivity, and its role in the development of potent kinase inhibitors, offering a Senior Application Scientist's perspective on leveraging this scaffold for next-generation drug design.

Introduction: The Quinazoline Scaffold and the Power of Trifluoromethylation

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Its rigid, bicyclic structure provides an ideal framework for creating molecules that can bind with high affinity to the ATP-binding sites of various protein kinases.[1] The strategic placement of substituents on this core is crucial for modulating potency, selectivity, and pharmacokinetic properties.

The introduction of a trifluoromethyl (-CF3) group, as seen in our molecule of interest, is a widely employed strategy in modern drug design. The -CF3 group offers a unique combination of properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and increasing the drug's half-life.

-

Increased Lipophilicity: The trifluoromethyl group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can influence the acidity or basicity of nearby functional groups, impacting target binding interactions.

This compound combines the proven therapeutic potential of the quinazoline scaffold with the advantageous properties of the trifluoromethyl group, making it a highly valuable intermediate for constructing libraries of targeted inhibitors.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of the foundational properties of a starting material is paramount for successful and reproducible synthesis.

| Property | Value | Source |

| CAS Number | 396-02-1 | [2][3] |

| Molecular Formula | C₉H₃Cl₂F₃N₂ | [4] |

| Molecular Weight | 267.03 g/mol | [4] |

| Boiling Point (Predicted) | 282.5 ± 40.0 °C | [5] |

| Density (Predicted) | 1.595 ± 0.06 g/cm³ | [5] |

Note on Spectroscopic Data: While specific, publicly available spectra for this compound are not readily found in the searched literature, the expected 1H and 13C NMR spectral data can be predicted based on the analysis of closely related structures. For definitive structural confirmation, researchers should rely on their own acquired analytical data.

Synthesis of the Core Intermediate

The synthesis of this compound is a two-step process starting from the commercially available 2-amino-4-(trifluoromethyl)benzoic acid. The following protocol is based on the well-established synthesis of the analogous 2,4-dichloro-7-fluoroquinazoline and is expected to provide the desired product in good yield.[6]

Diagram of the Synthetic Workflow

Caption: Two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

-

Rationale: This initial step constructs the core bicyclic quinazoline ring system. The reaction of an anthranilic acid derivative with a source of carbonyl groups, such as urea or sodium cyanate, followed by cyclization, is a standard and robust method for forming the quinazolinedione scaffold.

-

Procedure:

-

To a suspension of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in water, add a solution of sodium cyanate (NaOCN, 2.5 eq) in water dropwise with vigorous stirring.

-

After stirring at room temperature, add sodium hydroxide (NaOH) pellets portion-wise while cooling the mixture.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 4.

-

The resulting precipitate, 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, is collected by filtration, washed with water, and dried. This intermediate is typically of sufficient purity to be used in the next step without further purification.

-

Part 2: Synthesis of this compound (CAS 396-02-1)

-

Rationale: This step converts the hydroxyl groups of the dione into highly reactive chloro groups, creating the versatile dichloro-intermediate. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for this transformation. A high-boiling tertiary amine, such as N,N-diethylaniline, is often added to facilitate the reaction and neutralize the HCl byproduct.[6]

-

Procedure:

-

A mixture of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.0-1.2 eq), and an excess of phosphorus oxychloride (POCl₃) is heated to reflux and maintained for several hours to overnight.[6]

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured into a mixture of ice and water with vigorous stirring.

-

The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried under vacuum.[6]

-

For highly pure material, recrystallization from a suitable solvent like acetone or ethanol can be performed.

-

Reactivity and Strategic Derivatization

The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions. This allows for sequential and regioselective nucleophilic aromatic substitution (SₙAr) reactions, enabling the construction of diverse molecular architectures.

The Principle of Regioselective Substitution

The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This is due to the greater electron-withdrawing effect of the adjacent pyrimidine nitrogen at the 1-position, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C4.

-

Mild Conditions (Room Temperature to Moderate Heating): Nucleophilic substitution occurs preferentially at the C4 position.

-

Harsher Conditions (Higher Temperatures, Microwave Irradiation): Substitution at the less reactive C2 position can be achieved.

This predictable reactivity allows for a modular approach to library synthesis.

Diagram of Sequential Nucleophilic Substitution

Caption: Sequential substitution at C4 and C2 positions.

Protocol for C4-Selective Amination

-

Rationale: This protocol demonstrates the selective substitution at the more reactive C4 position with an amine nucleophile, a common first step in the synthesis of many kinase inhibitors.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or THF.

-

Add the desired amine (1.0-1.1 eq) to the solution.

-

The reaction can be run at room temperature or with gentle heating (e.g., 60-80 °C) and is often complete within a few hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent to remove any unreacted starting materials and byproducts.

-

Application in Kinase Inhibitor Development

Derivatives of this compound are prominently featured in the development of inhibitors for several key protein kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

Targeting the EGFR Signaling Pathway

The EGFR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazoline-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.

Caption: Inhibition of the EGFR signaling cascade.

Anticancer and Kinase Inhibitory Activity of Derivatives

The following table summarizes the reported in vitro activity of various quinazoline derivatives, highlighting the potency that can be achieved from this scaffold. While not all are direct derivatives of the title compound, they illustrate the therapeutic potential of this chemical class.

| Derivative Class | Target Cell Line / Kinase | IC₅₀ Value | Reference |

| N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine (Comp. 8b) | PC3 (Prostate Cancer) | 5.51 µM | [8] |

| N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine (Comp. 8b) | LNCaP (Prostate Cancer) | 4.51 µM | [8] |

| N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine (Comp. 8b) | K562 (Leukemia) | 8.49 µM | [8] |

| 4-Amino-2-trifluoromethyl quinazoline (Comp. 5c) | PC-3 (Prostate Cancer) | 49.3% inhibition at 5 µM | [1] |

| Quinazolin-4(3H)-one (Comp. 2i) | CDK2 | 0.173 µM | [9] |

| Quinazolin-4(3H)-one (Comp. 3i) | CDK2 | 0.177 µM | [9] |

| Quinazolin-4(3H)-one (Comp. 2i) | HER2 | 0.128 µM | [9] |

| Quinazolin-4(3H)-one (Comp. 2i) | EGFR | 0.097 µM | [9] |

| Quinazoline Schiff base (Comp. 2) | MCF-7 (Breast Cancer) | 5.91 µM | [10] |

| Morpholine substituted quinazoline (Comp. AK-10) | MCF-7 (Breast Cancer) | 3.15 µM | [11] |

| N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide (Comp. SQ2) | VEGFR-2 | 0.014 µM | [7] |

Conclusion

This compound is a strategically vital intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. Its synthesis is straightforward, and the differential reactivity of its two chlorine atoms allows for controlled, sequential derivatization. This enables the rapid generation of diverse chemical libraries for screening against various biological targets. The incorporation of the 7-trifluoromethyl group offers significant advantages in terms of metabolic stability and lipophilicity, making this scaffold particularly attractive for modern drug discovery campaigns. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this powerful building block in their quest for novel and more effective medicines.

References

-

Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]

-

Yusof, M. S. M., Jarrar, Y. B., Al-Kaabi, A. M., Fun, H. K., & Abdullah, M. A. (2014). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic chemistry and applications, 2014, 892320. [Link]

-

Liu, K., Yu, J., Yu, G., Zeng, X., Xu, G., Meng, X., & Xu, B. (2022). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 57(17), 1437-1444. [Link]

-

Shaveta, G., Kumar, R., Kumar, A., & Singh, P. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific reports, 11(1), 18788. [Link]

-

Supporting Information for Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. [Link]

-

Representative quinazoline‐based EGFR inhibitors and trifluoromethyl‐containing anti‐cancer drugs. ResearchGate. [Link]

-

Sonousi, A., et al. (2016). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 2644-2655. [Link]

-

IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. [Link]

-

Adottu, P. C. T., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]

-

Kumar, A., Sharma, G., & Kumar, R. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(7), 1185-1196. [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

-

Singh, A., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Anti-cancer agents in medicinal chemistry. [Link]

-

S. M., Al-Omary, F. A., & Yousefbeyk, M. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences, 31(1), x-x. [Link]

-

Supporting information for Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,. [Link]

-

Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437. [Link]

-

El-Gamal, M. I., et al. (2023). Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. European journal of medicinal chemistry, 258, 115598. [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. [Link]

-

Singh, A., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. [Link]

-

Yousefbeyk, M., & Ghasemi, S. M. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences, 31(1). [Link]

-

Eissa, I. H., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 13(21), 1895-1915. [Link]

-

2-((7-(Trifluoromethyl)-4-quinolinyl)amino)benzoic acid. PubChem. [Link]

-

CAS 396-02-1 | this compound. Alchem Pharmtech. [Link]

-

Faria, J. V., & de Souza, R. O. M. A. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(11), 1266-1289. [Link]

-

Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o740. [Link]

-

Fluorinated compounds. Justia Patents. [Link]

-

Full text of "Title List Of Documents Made Publicly Available (vol-4 No-8)". Internet Archive. [Link]

-

Rosser, M. F., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of medicinal chemistry, 38(16), 3127-3137. [Link]

- US5853688A - Crystalline lead-containing oxfluorides.

Sources

- 1. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]

- 2. 396-02-1|this compound|BLD Pharm [bldpharm.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 396-02-1 [chemicalbook.com]

- 5. This compound CAS#: 396-02-1 [m.chemicalbook.com]

- 6. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

Spectroscopic Characterization of 2,4-Dichloro-7-(trifluoromethyl)quinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-dichloro-7-(trifluoromethyl)quinazoline, a key heterocyclic intermediate in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and established spectroscopic principles to present a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of these spectra, offering a robust framework for researchers engaged in the synthesis and characterization of this compound and its analogs. The causality behind experimental choices and data interpretation is elucidated to ensure both technical accuracy and practical applicability.

Introduction: The Significance of this compound

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of chloro and trifluoromethyl substituents into the quinazoline ring system can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity. This compound, with its reactive chloro groups at the 2 and 4 positions, serves as a versatile building block for the synthesis of a diverse array of substituted quinazolines. The trifluoromethyl group at the 7-position further modulates its electronic properties and can enhance its biological activity.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug development. This guide provides a foundational understanding of the expected spectroscopic signature of this compound, enabling its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting three distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms, the trifluoromethyl group, and the nitrogen atoms in the quinazoline ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-5 | ~8.3 - 8.5 | d | ~8.5 Hz |

| H-6 | ~7.9 - 8.1 | dd | ~8.5, ~1.5 Hz |

| H-8 | ~8.1 - 8.3 | d | ~1.5 Hz |

Disclaimer: These are predicted values and may vary from experimental results.

The downfield shift of all protons is anticipated due to the overall electron-deficient nature of the aromatic system. H-5 is expected to be the most downfield proton due to the deshielding effects of the adjacent nitrogen and the trifluoromethyl group. The coupling pattern arises from the ortho coupling between H-5 and H-6, and the meta coupling between H-6 and H-8.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-2 | ~155 - 157 | s |

| C-4 | ~160 - 162 | s |

| C-4a | ~150 - 152 | s |

| C-5 | ~128 - 130 | s |

| C-6 | ~125 - 127 | q (J ≈ 3-5 Hz) |

| C-7 | ~132 - 134 | q (J ≈ 30-35 Hz) |

| C-8 | ~120 - 122 | q (J ≈ 3-5 Hz) |

| C-8a | ~148 - 150 | s |

| -CF₃ | ~122 - 124 | q (J ≈ 270-275 Hz) |

Disclaimer: These are predicted values and may vary from experimental results.

The carbons directly attached to chlorine (C-2 and C-4) and nitrogen will appear significantly downfield. The trifluoromethyl carbon will exhibit a characteristic large one-bond C-F coupling constant.

Experimental Protocol for NMR Data Acquisition

Rationale: To obtain high-quality NMR spectra, proper sample preparation and instrument parameter selection are crucial. Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds, but its suitability should be confirmed based on the solubility of the sample. A standard 500 MHz spectrometer provides a good balance of sensitivity and resolution for routine characterization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled sequence with a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans). A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the proton signals and analyze the multiplicities and coupling constants.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pathway

Under electron ionization (EI), this compound is expected to produce a distinct molecular ion peak. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

| 266/268/270 | [M]⁺ | - |

| 231/233 | [M - Cl]⁺ | Cl |

| 196 | [M - 2Cl]⁺ | 2Cl |

| 197 | [M - Cl - CF₃]⁺ | Cl, CF₃ |

| 162 | [M - 2Cl - HCN]⁺ | 2Cl, HCN |

The fragmentation is likely to be initiated by the loss of a chlorine atom, which is a common fragmentation pathway for chlorinated aromatic compounds. Subsequent losses of the second chlorine atom, the trifluoromethyl group, and hydrogen cyanide (from the pyrimidine ring) are also anticipated.[1]

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a standard method for the analysis of volatile and thermally stable small molecules. A standard temperature program ensures good separation and peak shape.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Analysis:

-

Injector: Set to 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Identify the molecular ion peak and its characteristic isotopic pattern for two chlorine atoms.

-

Analyze the fragmentation pattern to identify key fragment ions and propose fragmentation pathways.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Predicted Characteristic IR Absorptions

The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H, C=N, C=C, C-Cl, and C-F bonds.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3050 - 3150 | Aromatic C-H stretch | Medium to Weak |

| 1610 - 1635 | C=N stretch | Medium to Strong |

| 1475 - 1580 | Aromatic C=C stretch | Medium to Strong |

| 1100 - 1300 | C-F stretch (CF₃) | Strong |

| 1000 - 1290 | C-H in-plane deformation | Variable |

| 700 - 1000 | C-H out-of-plane deformation | Strong |

| 600 - 800 | C-Cl stretch | Medium to Strong |

The C-F stretching vibrations of the trifluoromethyl group are expected to be among the strongest bands in the spectrum.[2][3] The aromatic C=C and C=N stretching vibrations will appear in the characteristic region for quinazoline derivatives.[4]

Experimental Protocol for IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for solid and liquid samples in IR spectroscopy, as it requires minimal sample preparation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Caption: General experimental workflow for spectroscopic analysis.

Conclusion: A Framework for Characterization

This technical guide provides a detailed predictive and methodological framework for the spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, although predictive, are grounded in established principles and data from analogous structures, offering a reliable starting point for researchers. The detailed experimental protocols provide a self-validating system for the acquisition of high-quality spectroscopic data. By combining the predictive information with the practical experimental guidelines, researchers and drug development professionals can confidently synthesize, identify, and utilize this important chemical intermediate in their scientific endeavors.

References

-

Pop, A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]

-

Haszeldine, R. N. (1951). The chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. Canadian Science Publishing. [Link]

-

Chia, C. S., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Bentham Open. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. RSC Publishing. [Link]

Sources

- 1. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benthamopen.com [benthamopen.com]

- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Presumed Mechanism of Action of 2,4-Dichloro-7-(trifluoromethyl)quinazoline

A Senior Application Scientist's Perspective on Elucidating the Biological Activity of a Novel Quinazoline Derivative

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel synthetic compound, 2,4-Dichloro-7-(trifluoromethyl)quinazoline. While direct empirical data for this specific molecule is not yet publicly available, this document synthesizes the extensive body of research on structurally related quinazoline derivatives to propose a highly probable mechanism of action centered on kinase inhibition. We will delve into the rationale behind this hypothesis, drawing from the known pharmacophoric features of the quinazoline scaffold, the influence of its dichloro and trifluoromethyl substitutions, and the broader landscape of quinazoline-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven approach to the experimental elucidation of this compound's biological activity. We will detail the necessary experimental protocols, from initial target profiling to cell-based functional assays, providing a roadmap for a thorough and scientifically rigorous investigation.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to serve as a scaffold for a wide array of biologically active molecules.[1][2] Numerous quinazoline derivatives have been successfully developed into clinically approved drugs, particularly in the realm of oncology.[3] The versatility of the quinazoline ring system, with its multiple points for substitution, allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various biological targets.[4]

The subject of this guide, this compound, possesses several key features that suggest a potent biological activity. The 2,4-dichloro substitutions provide reactive sites for nucleophilic attack, making this compound a versatile intermediate for the synthesis of a library of derivatives with diverse functionalities.[5][6][7][8] Furthermore, the presence of a trifluoromethyl group at the 7-position is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and bioavailability.[9]

A Postulated Mechanism of Action: Kinase Inhibition

Based on the extensive literature on quinazoline derivatives, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] Other quinazoline analogues have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and Janus kinase 2 (Jak2).[3][5]

The trifluoromethyl group can further contribute to the kinase inhibitory activity by forming favorable interactions within the ATP-binding pocket of these enzymes. The proposed mechanism of action is visually represented in the following diagram:

Caption: Proposed mechanism of this compound as a kinase inhibitor.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis of kinase inhibition, a multi-pronged experimental approach is necessary. This section outlines a logical flow of experiments, from broad screening to specific cellular assays.

Phase 1: Target Identification and Profiling

The initial step is to identify the specific kinase targets of this compound.

3.1.1. Kinase Panel Screening

A broad in vitro kinase panel screen is the most efficient method for initial target identification. This involves testing the compound against a large number of purified kinases to determine its inhibitory activity (typically as IC50 values).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example using a fluorescence-based assay)

-

Plate Preparation: Add 5 µL of a 2X kinase/substrate solution to each well of a 384-well plate.

-

Compound Addition: Add 2 µL of the test compound at various concentrations (typically a 10-point serial dilution).

-

Initiation of Reaction: Add 5 µL of a 2X ATP solution to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo) to each well.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.1.2. Chemical Proteomics: Kinobeads Profiling

For an unbiased approach to identify cellular targets, a chemical proteomics technique such as kinobeads profiling can be employed.[10][11][12] This method uses immobilized broad-spectrum kinase inhibitors to capture cellular kinases, and the test compound's ability to compete for binding is quantified by mass spectrometry.

Caption: Workflow for kinobeads-based kinase inhibitor profiling.

Phase 2: Cellular Activity and Mechanism of Action

Once potential kinase targets are identified, the next step is to assess the compound's activity in a cellular context.

3.2.1. Cell Viability and Proliferation Assays

These assays determine the compound's effect on cancer cell growth and survival.[13][14][15]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3.2.2. Target Engagement and Pathway Modulation

To confirm that the compound inhibits the intended kinase target within cells, a Western blot analysis can be performed to assess the phosphorylation status of the kinase's downstream substrates.

Experimental Protocol: Western Blotting

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

3.2.3. Apoptosis and Cell Cycle Analysis

Many kinase inhibitors induce apoptosis (programmed cell death) or cause cell cycle arrest.[16] These effects can be investigated using flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Quantitative Data Summary

The following table should be populated with the experimental data obtained from the aforementioned assays to provide a clear and concise summary of the compound's activity.

| Assay Type | Cell Line/Target | Endpoint | Result (e.g., IC50, % Inhibition) |

| Kinase Inhibition | Kinase X | IC50 | To be determined |

| Kinase Y | IC50 | To be determined | |

| Kinase Z | IC50 | To be determined | |

| Cell Viability (MTT) | Cancer Cell Line A | IC50 | To be determined |

| Cancer Cell Line B | IC50 | To be determined | |

| Apoptosis (Annexin V/PI) | Cancer Cell Line A | % Apoptotic Cells | To be determined |

Conclusion and Future Directions

This technical guide has outlined a rational, hypothesis-driven approach to elucidating the mechanism of action of this compound. Based on the well-documented activities of the quinazoline scaffold and the strategic inclusion of dichloro and trifluoromethyl substituents, we postulate that this compound functions as a kinase inhibitor. The detailed experimental protocols provided herein will enable a thorough investigation of this hypothesis, from initial target identification to the characterization of its cellular effects.

Future studies should focus on structure-activity relationship (SAR) analysis by synthesizing and testing analogs of the parent compound to optimize its potency and selectivity. In vivo studies in animal models will also be crucial to evaluate the compound's therapeutic efficacy and pharmacokinetic properties. The insights gained from this comprehensive investigation will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

-

Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Retrieved from [Link]

-

Yu, G., et al. (2022). Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. Scilit. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Retrieved from [Link]

-

Tang, et al. (2023). Guideline for anticancer assays in cells. ResearchGate. Retrieved from [Link]

-

UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

-

PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. Retrieved from [Link]

-

Chen, L., et al. (2023). A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. PubMed Central. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]

-

International Journal of Chemical Studies. (n.d.). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]

-

Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal. Retrieved from [Link]

-

Shi, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4-Diaminoquinazoline Insecticides. Retrieved from [Link]

-